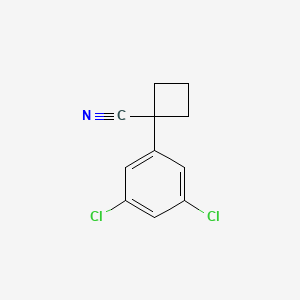

![molecular formula C7H7FN2O B1450317 N-[(5-Fluoropyridin-3-YL)methyl]formamide CAS No. 1820620-01-6](/img/structure/B1450317.png)

N-[(5-Fluoropyridin-3-YL)methyl]formamide

Vue d'ensemble

Description

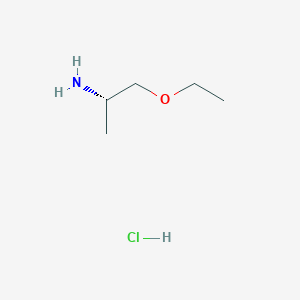

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is also known by its IUPAC name, N-[(5-fluoropyridin-3-yl)methyl]formamide .

Molecular Structure Analysis

The molecular structure of “N-[(5-Fluoropyridin-3-YL)methyl]formamide” can be represented by the canonical SMILES string: C1=C(C=NC=C1F)CNC=O . The InChI representation is: InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has a number of computed properties. It has a complexity of 132, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . It has a rotatable bond count of 2 and a topological polar surface area of 42Ų . The XLogP3 is 0.1 .Applications De Recherche Scientifique

Kilogram-Scale Synthesis in Treating Depression:

- N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a variant of N-[(5-Fluoropyridin-3-YL)methyl]formamide, was developed as an mGlu5 negative allosteric modulator (NAM), offering an alternative treatment for depression. The synthesis process involved challenging pyridine N-oxidation sequences and SNAr reactions, eliminating chromatography steps and employing efficient recrystallizations (David et al., 2017).

Synthesis of Pyrazolo[3,4-d]pyrimidine and Derivatives:

- N-1-substituted-aminopyrazoles, including variants of N-[(5-Fluoropyridin-3-YL)methyl]formamide, were treated with novel Vilsmeier agents to synthesize pyrazolo[3,4-d]pyrimidine and derivatives. This study highlighted a unique reaction differing from traditional Vilsmeier-type reactions and proposed plausible reactive pathways for the results obtained (Chang et al., 2013).

Development of PET Tracers for Neuropsychiatric Disorders:

- Carboxamide derivatives, related to N-[(5-Fluoropyridin-3-YL)methyl]formamide, were developed as PET radioligands for in vivo quantification of 5-HT1A receptors, potentially aiding in the diagnosis and treatment of neuropsychiatric disorders. These derivatives showed promise due to their high affinity and selectivity for 5-HT1A receptors, as well as their stability and brain uptake properties (García et al., 2014).

Discovery for Clinical Evaluation in Psychiatric and Neurodegenerative Disorders:

- N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), closely related to N-[(5-Fluoropyridin-3-YL)methyl]formamide, was selected for clinical evaluation due to its high selectivity and binding affinity as an mGlu5 NAM. It showed promising results in preclinical studies for the treatment of various psychiatric and neurodegenerative disorders (Felts et al., 2017).

Antifungal Properties from Marine Sponges:

- Bromopyrrole alkaloids isolated from the South China Sea sponge Agelas sp., containing components structurally similar to N-[(5-Fluoropyridin-3-YL)methyl]formamide, demonstrated effective antifungal activity against Candida albicans. These findings open avenues for exploring marine-derived compounds in antifungal drug development (Zhu et al., 2016).

Propriétés

IUPAC Name |

N-[(5-fluoropyridin-3-yl)methyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBXWWZPUCCESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Fluoropyridin-3-YL)methyl]formamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)

![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)

![4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B1450250.png)